4-(Hydroxymethyl)-3,5-dimethoxyphenol
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Overview
Description
4-(Hydroxymethyl)-3,5-dimethoxyphenol is an organic compound with the molecular formula C9H12O4 It is a phenolic compound characterized by the presence of hydroxymethyl and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5-dimethoxyphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 3,5-dimethoxyphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-3,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5-dimethoxyphenol.
Reduction: 4-(Hydroxymethyl)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-(Hydroxymethyl)-3,5-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3,5-dimethoxyphenol involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress in cells. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
4-Hydroxy-3,5-dimethoxyphenethylamine: Contains an ethylamine group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-3,5-dimethoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-(hydroxymethyl)-3,5-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,10-11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEOCOPRMMXYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CO)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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